[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether
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Overview
Description
[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a biphenyl group linked to a pyrazole moiety through an ethanone bridge, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether typically involves the following steps:
Formation of Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl with a suitable halogenating agent to introduce a halogen atom at the para position, followed by nucleophilic substitution with a hydroxyl group to form the biphenyl-4-yloxy intermediate.
Coupling with 3,5-dimethyl-1H-pyrazole: The biphenyl-4-yloxy intermediate is then coupled with 3,5-dimethyl-1H-pyrazole in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The biphenyl and pyrazole moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of biphenyl-4-yloxyacetic acid.
Reduction: Formation of 2-(biphenyl-4-yloxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted biphenyl or pyrazole derivatives.
Scientific Research Applications
[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(biphenyl-4-yloxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propanone: Similar structure with a propanone bridge.
2-(biphenyl-4-yloxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butanone: Similar structure with a butanone bridge.
Uniqueness
[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether is unique due to its specific combination of biphenyl and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C19H18N2O2/c1-14-12-15(2)21(20-14)19(22)13-23-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 |
InChI Key |
WDHLYQWYGKLXNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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